L-Penicillamine

Toxicology Chiral Safety In Vivo Pharmacology

L-Penicillamine (CAS 1113-41-3) is the toxic L-enantiomer of penicillamine, exclusively used as a reference standard for chiral purity assessment in pharmaceutical quality control. Unlike therapeutically active D-penicillamine, this distomer serves as a critical impurity marker for HPLC/CE method validation at 0.01–0.1% detection limits. It is also a mechanism-based SPT inhibitor for sphingolipid biosynthesis research. Ensure compliance with pharmacopeial chiral purity specifications. High-purity material available from certified suppliers for analytical and biochemical research only.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 1113-41-3
Cat. No. B1675270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Penicillamine
CAS1113-41-3
SynonymsL-Penicillamine; 
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
InChIKeyVVNCNSJFMMFHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.65e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Penicillamine (CAS 1113-41-3): Chiral Purity Reference Standard and Toxicological Comparator


L-Penicillamine (CAS 1113-41-3) is the L-enantiomer of penicillamine, a non-proteinogenic, sulfur-containing α-amino acid. It is structurally characterized by its chiral center, which dictates its distinct biological activity compared to its D-isomer counterpart [1]. While D-penicillamine is clinically utilized as a chelating agent for conditions like Wilson's disease, L-penicillamine exhibits high toxicity in humans and is primarily used as an analytical reference standard for chiral purity assessment in pharmaceutical quality control [2]. Its role as a mechanism-based inhibitor of serine palmitoyltransferase (SPT) further defines its unique biochemical profile [3].

L-Penicillamine: Why Chiral Identity Determines Procurement for Analytical and Toxicological Studies


The substitution of L-penicillamine with its D-enantiomer or the racemic mixture (DL-penicillamine) is fundamentally invalid for analytical and toxicological research due to pronounced stereoselective differences in biological activity, safety, and analytical behavior [1]. D-Penicillamine is the therapeutically active eutomer, while L-penicillamine is a highly toxic distomer with a distinct mechanism of action, including inhibition of pyridoxine (vitamin B6) and serine palmitoyltransferase [2][3]. Furthermore, the analytical separation and detection of these enantiomers rely on stereospecific methods, where L-penicillamine serves as a critical impurity marker and reference standard [4]. Consequently, using the incorrect isomer would compromise experimental validity, misinterpret toxicity data, and fail to meet regulatory requirements for chiral purity assessment in pharmaceutical quality control. The quantitative evidence below demonstrates the irreplaceable role of L-penicillamine in these specific contexts.

Quantitative Evidence for L-Penicillamine (CAS 1113-41-3) in Analytical and Research Applications


L-Penicillamine Toxicity vs. D-Penicillamine: A Quantitative Safety Profile

L-Penicillamine exhibits significantly higher acute toxicity compared to D-penicillamine, which is non-toxic even at high doses. This differential toxicity is a primary driver for the pharmaceutical use of pure D-penicillamine and the role of L-penicillamine as a critical impurity to monitor. [1]

Toxicology Chiral Safety In Vivo Pharmacology

L-Penicillamine as a Mechanism-Based Inhibitor of Serine Palmitoyltransferase (SPT)

L-Penicillamine acts as a mechanism-based inhibitor of serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis. It forms a covalent adduct with the enzyme's pyridoxal-5'-phosphate (PLP) cofactor. In contrast, D-penicillamine is not an effective inhibitor of SPT. [1]

Enzyme Inhibition Biochemistry Sphingolipid Metabolism

Sensitive Detection of L-Penicillamine as an Impurity in D-Penicillamine Samples

Advanced HPLC methods have been developed to detect trace levels of L-penicillamine in samples of D-penicillamine, a critical quality control measure for pharmaceutical formulations. One method achieved detection of L-penicillamine at levels as low as 0.01% using a ninhydrin-based derivatization and fluorescence detection. Another method using spirocyclization with ninhydrin and a copper(II)-L-proline chiral selector achieved detection below 0.1% with a resolution (Rs) of 1.31. [1][2]

Analytical Chemistry Chiral HPLC Quality Control

Differential Cellular Uptake of L-Penicillamine vs. D-Penicillamine

L-Penicillamine is actively taken up and accumulated by mammalian cells via amino acid transport systems, competing with natural L-amino acids like L-valine. In contrast, D-penicillamine is not accumulated within cells and does not compete with natural amino acid transport. [1]

Cellular Transport Amino Acid Transporters Pharmacokinetics

Computational Evidence for Stereoselective Binding to β-Cyclodextrin

Density functional theory (DFT) calculations reveal a stereoselective interaction between β-cyclodextrin (β-CD) and the enantiomers of penicillamine. The interaction energy for the β-CD-L-Penicillamine complex is 5.47 kJ/mol lower (more favorable) than that for the β-CD-D-Penicillamine complex. This difference is attributed to stronger van der Waals interactions and a distinct hydrogen bonding pattern. [1]

Chiral Recognition Host-Guest Chemistry Computational Chemistry

Procurement-Focused Application Scenarios for L-Penicillamine (CAS 1113-41-3)


Chiral Purity Reference Standard for Pharmaceutical Quality Control

L-Penicillamine is an essential reference standard for validating analytical methods (HPLC, CE) used to quantify the toxic L-enantiomer impurity in pharmaceutical-grade D-penicillamine. The ability to detect L-penicillamine at levels as low as 0.01% to 0.1% ensures compliance with regulatory specifications and patient safety. [1][2]

Toxicological Comparator in In Vitro and In Vivo Studies

Due to its well-documented, high toxicity compared to the non-toxic D-penicillamine, L-penicillamine serves as a critical positive control or comparator in toxicology studies investigating chiral drug safety, vitamin B6 antagonism, and metal chelation effects. Its distinct cellular uptake mechanism further differentiates it from the D-isomer. [3][4]

Biochemical Probe for Serine Palmitoyltransferase (SPT) Inhibition

L-Penicillamine is a validated, mechanism-based inhibitor of serine palmitoyltransferase (SPT). It is used in biochemical research to study sphingolipid biosynthesis pathways, investigate the role of PLP-dependent enzymes, and potentially model certain inborn errors of metabolism related to SPT dysfunction. This application is unique to the L-enantiomer. [5]

Chiral Selector Development and Host-Guest Chemistry Research

The distinct intermolecular interactions of L-penicillamine with chiral selectors like β-cyclodextrin, as demonstrated by computational and spectroscopic studies, make it a model analyte for developing and validating new chiral separation methods, sensors, and drug delivery systems based on host-guest chemistry. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Penicillamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.